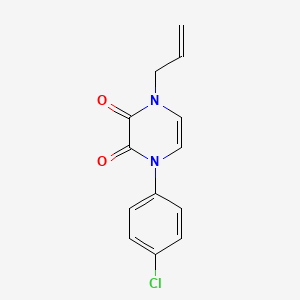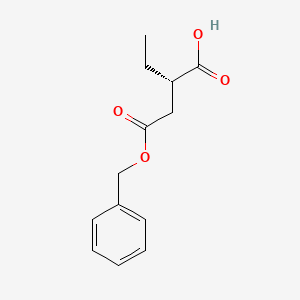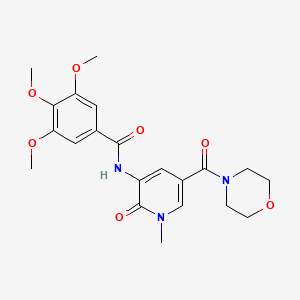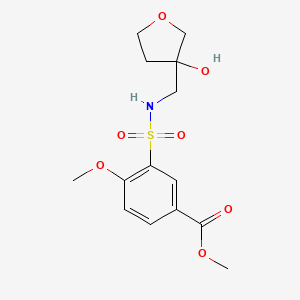
4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide (DMEIPI) is a novel compound that has been studied for its potential applications in scientific research. It is a light yellow crystalline powder with a melting point of 63-64°C and a molecular weight of 327.3 g/mol. DMEIPI is a derivative of pyridinium and has been found to possess unique properties that make it suitable for use in a variety of scientific applications.
科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide:
Fluorescent Probes for Biological Imaging
4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide is widely used as a fluorescent probe in biological imaging. Its strong fluorescence properties make it an excellent candidate for visualizing cellular structures and processes. Researchers utilize this compound to stain and track various cellular components, aiding in the study of cell biology and pathology .
Mitochondrial Membrane Potential Measurement
This compound is also employed in measuring mitochondrial membrane potential. The ability to selectively accumulate in mitochondria based on membrane potential allows researchers to assess mitochondrial health and function. This application is crucial in studies related to apoptosis, metabolic disorders, and neurodegenerative diseases .
Anticancer Research
In anticancer research, 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide has shown potential due to its cytotoxic properties. It is used to investigate its effects on cancer cell lines, helping to identify new therapeutic strategies and understand the mechanisms of cancer cell death .
Neuroprotective Studies
The compound is also explored for its neuroprotective effects. Researchers study its ability to protect neurons from oxidative stress and other damaging factors. This application is particularly relevant in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Photodynamic Therapy
4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide is investigated for its use in photodynamic therapy (PDT). PDT involves the use of light-activated compounds to produce reactive oxygen species that can kill cancer cells. This compound’s photophysical properties make it a candidate for developing new PDT agents .
Antimicrobial Activity
Research has also focused on the antimicrobial properties of this compound. It is tested against various bacterial and fungal strains to evaluate its potential as an antimicrobial agent. This application is significant in the development of new antibiotics and antifungal treatments .
Chemical Sensors
The compound’s fluorescence properties are harnessed in the development of chemical sensors. These sensors can detect specific ions or molecules in environmental and biological samples, providing valuable tools for monitoring and analysis .
Molecular Probes for Studying Protein Interactions
Finally, 4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide is used as a molecular probe to study protein interactions. Its ability to bind to specific proteins and emit fluorescence upon binding helps researchers investigate protein dynamics and interactions in various biological processes .
特性
IUPAC Name |
4-[(E)-2-(2,3-dimethoxyphenyl)ethenyl]-1-ethylpyridin-1-ium;iodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20NO2.HI/c1-4-18-12-10-14(11-13-18)8-9-15-6-5-7-16(19-2)17(15)20-3;/h5-13H,4H2,1-3H3;1H/q+1;/p-1/b9-8+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVCPOIZJPFDISC-HRNDJLQDSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1=CC=C(C=C1)C=CC2=C(C(=CC=C2)OC)OC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[N+]1=CC=C(C=C1)/C=C/C2=C(C(=CC=C2)OC)OC.[I-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,3-Dimethoxystyryl)-1-ethylpyridinium iodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene)-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B2603177.png)

![(3S,4R)-4-(2,5-dichlorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2603180.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-methylsulfanylbenzamide](/img/structure/B2603183.png)
![N1-(3-chlorophenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2603184.png)
![[4-Methanesulfonyl-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B2603187.png)


![Ethyl 1-(2-(3-(ethoxycarbonyl)-5-hydroxy-2-methyl-1H-benzo[g]indol-1-yl)ethyl)-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2603190.png)


![4-benzyl-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2603194.png)